n-(1-{Bicyclo[2.2.2]octan-2-yl}ethyl)prop-2-enamide
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Overview
Description
n-(1-{Bicyclo[2.2.2]octan-2-yl}ethyl)prop-2-enamide: is a compound that features a bicyclic structure, specifically a bicyclo[2.2.2]octane moiety. This structure is often found in various natural products and synthetic compounds due to its unique stability and reactivity. The compound is of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-{Bicyclo[2.2.2]octan-2-yl}ethyl)prop-2-enamide typically involves the formation of the bicyclo[2.2.2]octane core followed by functionalization to introduce the prop-2-enamide group. One common method involves the [4+2] cycloaddition reaction to form the bicyclic structure, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures. It serves as a precursor for various functionalized derivatives .
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows for specific interactions with biological targets .
Medicine: Its stability and reactivity make it a valuable scaffold for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and resins. Its bicyclic structure imparts desirable mechanical and thermal properties to the materials .
Mechanism of Action
The mechanism of action of n-(1-{Bicyclo[2.2.2]octan-2-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the functional groups present on the molecule .
Comparison with Similar Compounds
- Bicyclo[2.2.2]octane-1-carboxylates
- Bicyclo[3.2.1]octane derivatives
- Propellanes containing bicyclo[2.2.2]octene units
Uniqueness: n-(1-{Bicyclo[2.2.2]octan-2-yl}ethyl)prop-2-enamide is unique due to its specific functionalization with the prop-2-enamide group, which imparts distinct reactivity and binding properties. Compared to other bicyclic compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.2]octanyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14-9(2)12-8-10-4-6-11(12)7-5-10/h3,9-12H,1,4-8H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCHZLIIGNQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1CC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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